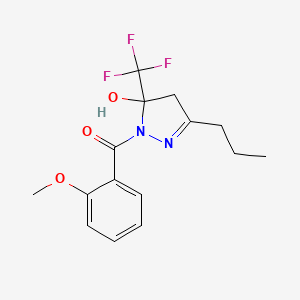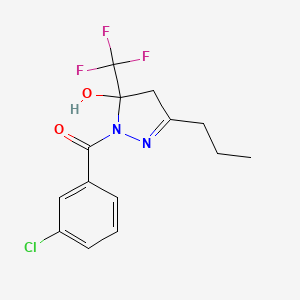![molecular formula C15H13ClN2O2 B3901380 (Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B3901380.png)
(Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one
Übersicht
Beschreibung
(Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that features a conjugated system with a pyridine ring substituted with a chlorine atom and an amino group, as well as a methoxy-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine-2-amine and 4-methoxybenzaldehyde.
Condensation Reaction: The key step is the condensation of 5-chloropyridine-2-amine with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the desired enone.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the enone moiety can yield the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one: The E-isomer of the compound.
3-[(5-chloropyridin-2-yl)amino]-1-phenylprop-2-en-1-one: Lacks the methoxy group on the phenyl ring.
3-[(5-chloropyridin-2-yl)amino]-1-(4-hydroxyphenyl)prop-2-en-1-one: Contains a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group on the phenyl ring and the Z-configuration of the double bond may impart unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules.
Eigenschaften
IUPAC Name |
(Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-20-13-5-2-11(3-6-13)14(19)8-9-17-15-7-4-12(16)10-18-15/h2-10H,1H3,(H,17,18)/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOMUILJHFCMCD-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-(NAPHTHALENE-1-CARBONYL)PIPERAZINE](/img/structure/B3901313.png)
![1-[5-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-3-(diethylamino)propan-2-ol](/img/structure/B3901323.png)
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3901328.png)


![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B3901352.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B3901355.png)
![methyl (4-{2-[(2-fluoro-5-methylphenyl)amino]-2-oxoethyl}-3-methyl-2-oxopiperazin-1-yl)acetate](/img/structure/B3901361.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3901371.png)
![5-[1-(2-ethoxyethyl)-4-phenyl-1H-imidazol-5-yl]-1-ethyl-1H-1,2,4-triazole](/img/structure/B3901379.png)
![(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B3901381.png)
![2,4-dichloro-5-[(2-methylbenzoyl)amino]benzamide](/img/structure/B3901391.png)
